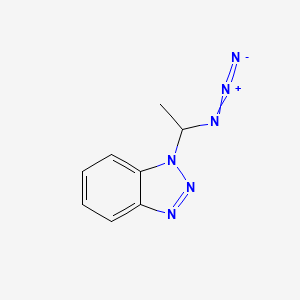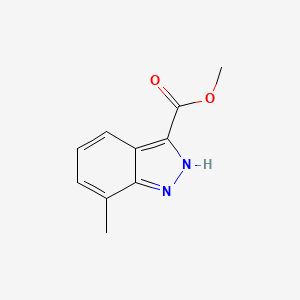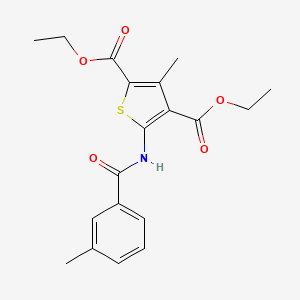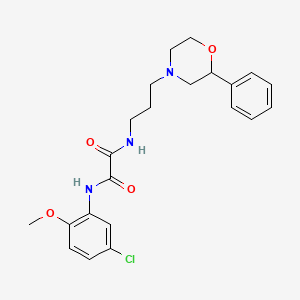![molecular formula C22H19N3O4 B3006056 N-(2-hydroxyphenyl)-3-[[(3-oxo-4H-1,4-benzoxazin-7-yl)amino]methyl]benzamide CAS No. 2095746-71-5](/img/structure/B3006056.png)
N-(2-hydroxyphenyl)-3-[[(3-oxo-4H-1,4-benzoxazin-7-yl)amino]methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxyphenyl)-3-[[(3-oxo-4H-1,4-benzoxazin-7-yl)amino]methyl]benzamide is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is commonly referred to as HOBt or HOBT and is used in the synthesis of peptides and other organic compounds. Additionally, we will list future directions for research on HOBt.
作用机制
The mechanism of action of HOBt in peptide synthesis involves the activation of the carboxylic acid group of amino acids. This activation is achieved through the formation of an active ester intermediate, which is then able to react with the amino group of other amino acids. The resulting peptide bond is stable and allows for the formation of longer peptide chains.
Biochemical and Physiological Effects:
HOBt has no known biochemical or physiological effects on its own. However, its use in peptide synthesis can have a significant impact on the biochemical and physiological properties of the resulting peptides. Peptides synthesized using HOBt as a coupling reagent are generally more stable and have higher purity than those synthesized using other coupling reagents.
实验室实验的优点和局限性
One of the main advantages of using HOBt in lab experiments is its ability to produce high-quality peptides with high yields. Additionally, HOBt is relatively inexpensive and easy to use, making it a popular choice for peptide synthesis. However, HOBt has some limitations, including its limited solubility in water and its potential to cause side reactions in certain peptide sequences.
未来方向
There are several future directions for research on HOBt. One potential area of research is the development of new coupling reagents that can overcome the limitations of HOBt. Another area of research is the use of HOBt in the synthesis of other organic compounds, such as nucleotides and carbohydrates. Additionally, the use of HOBt in the synthesis of peptides with specific biological activities, such as antimicrobial peptides and enzyme inhibitors, is an area of active research.
合成方法
The synthesis of HOBt involves the reaction of 2-hydroxybenzaldehyde with 3-amino-4H-1,4-benzoxazin-2-one in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with 3-formylbenzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to form HOBt. This synthesis method has been widely used in the production of HOBt for scientific research purposes.
科学研究应用
HOBt has a wide range of applications in scientific research. One of its most common uses is in the synthesis of peptides, which are important biomolecules involved in many biological processes. HOBt is used as a coupling reagent in peptide synthesis, where it helps to activate the carboxylic acid group of amino acids, allowing them to react with the amino group of other amino acids. This results in the formation of peptide bonds, which are the backbone of peptides.
属性
IUPAC Name |
N-(2-hydroxyphenyl)-3-[[(3-oxo-4H-1,4-benzoxazin-7-yl)amino]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c26-19-7-2-1-6-17(19)25-22(28)15-5-3-4-14(10-15)12-23-16-8-9-18-20(11-16)29-13-21(27)24-18/h1-11,23,26H,12-13H2,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUKNGDADYBFON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=C(C=C2)NCC3=CC(=CC=C3)C(=O)NC4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-N-[1-(2-pyrazol-1-ylphenyl)ethyl]propanamide](/img/structure/B3005975.png)


![ethyl 3-(benzo[d]thiazol-2-yl)-2-(cyclopropanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3005980.png)
![2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3005981.png)


![Methyl 4-oxo-3H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3005988.png)


![Ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3005993.png)
![7-(4-methoxyphenyl)-5-phenyl-N-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3005994.png)
